Geranyl nitrile - d6
Description
Geranyl nitrile (C${10}$H${15}$N), a monoterpenoid nitrile, is derived from geraniol via substitution of the hydroxyl group with a nitrile functionality. The deuterated form, geranyl nitrile - d6, incorporates six deuterium atoms, typically at positions critical for isotopic labeling in analytical and metabolic studies. This compound is structurally characterized by a conjugated isoprenoid chain and a terminal nitrile group, which confers distinct electronic and reactivity properties.
Geranyl nitrile occurs naturally in biological systems, such as in the urinary volatile organic compounds (VOCs) of the maned wolf, where it serves as a sex- and reproductive-status-specific biomarker . Industrially, it has been explored for fragrance applications, though its use is restricted due to safety concerns raised by the International Fragrance Association (IFRA) . In research, its deuterated form is employed in isotopic tracing to study terpenoid biosynthesis and metabolic pathways .
Properties
CAS No. |
1394230-43-3 |
|---|---|
Molecular Formula |
C10H9D6N |
Molecular Weight |
155.27 |
Purity |
95% min. |
Synonyms |
Geranyl nitrile - d6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Citronellyl Nitrile
- Structure: A monoterpene nitrile structurally similar to geranyl nitrile but with a saturated isoprenoid chain.
- Reactivity : The absence of conjugated double bonds reduces its electron delocalization, leading to lower polarity compared to geranyl nitrile.
- Applications : Used in fragrance formulations and as a precursor for citronellyl amine synthesis via nitrile reduction .
- Safety: Not currently restricted by IFRA, unlike geranyl nitrile .
Polycyclic Aromatic Nitriles (e.g., Dibenzodioxin-1-carbonitrile Derivatives)
- Structure : Feature aromatic rings with nitrile substituents, unlike the aliphatic terpene backbone of geranyl nitrile.
- Bioactivity: Ortho- or meta-carboxy esters (e.g., compounds 5,6 in ) exhibit strong cytotoxicity due to disrupted internal charge transfer (ICT) between the dioxin ring and nitrile group . Electron donor groups proximal to nitriles (e.g., compounds 2–4 in ) enhance cytotoxicity via non-uniform electron density distribution, a property absent in geranyl nitrile .
- Electronic Properties : Aromatic nitriles display stronger electron-withdrawing effects compared to geranyl nitrile’s aliphatic nitrile, influencing their reactivity in medicinal chemistry applications .
Iron-Cyclopentadienyl Nitrile Complexes
- Structure : Metal complexes with nitrile ligands (e.g., [Fe(Cp)(dppe)(nitrile carbohydrate derivatives)]+).
- Bioactivity: Exhibit IC$_{50}$ values in the micromolar range against cancer cell lines (e.g., HCT116 colon cancer), comparable to geranyl nitrile derivatives but with mechanisms involving metal coordination rather than terpenoid interactions .
Geranyl Methacrylate Copolymers
- Structure : Geranyl methacrylate grafted onto starch, forming copolymers.
- Physicochemical Properties :
Toxicological and Regulatory Profiles
- Geranyl Nitrile : Restricted by IFRA due to insufficient safety data, limiting its use in fragrances .
- Aromatic Nitriles: Varying toxicity profiles; ortho-carboxy esters are highly cytotoxic, while electron-rich nitriles (e.g., aminobenzonitrile derivatives) are prioritized in drug discovery .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Regulatory Status
| Compound | IFRA Status | Safety Concerns |
|---|---|---|
| Geranyl nitrile | Restricted | Insufficient data |
| Citronellyl nitrile | Permitted | None reported |
| Aromatic nitriles | Case-dependent | High cytotoxicity |
Q & A
Q. What risk mitigation strategies are critical when handling this compound in inhalation studies?
- Methodological Answer : Employ fume hoods with HEPA filters and real-time air monitoring for nitrile vapors. Safety protocols should align with OSHA’s permissible exposure limits (PELs) and include emergency response plans for nitrile-related cyanide toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
